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Compound of Interest

Compound Name: PF 05089771 tosylate

Cat. No.: B560333 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of PF-05089771 tosylate, a potent and selective

inhibitor of the voltage-gated sodium channel Nav1.7. The content herein summarizes its

pharmacological profile, compares its performance with other relevant Nav1.7 inhibitors, and

presents supporting experimental data from preclinical and clinical studies.

Introduction to PF-05089771 Tosylate and the Role
of Nav1.7 in Pain Signaling
Voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in

the transmission of pain signals. Its preferential expression in peripheral sensory neurons

makes it a prime target for the development of novel analgesics with potentially fewer central

nervous system side effects than current therapies. Genetic studies in humans have solidified

the role of Nav1.7 in pain perception; loss-of-function mutations lead to a congenital inability to

experience pain, while gain-of-function mutations are associated with debilitating pain disorders

such as inherited erythromelalgia (IEM).

PF-05089771 tosylate is an arylsulfonamide that acts as a potent and selective inhibitor of

Nav1.7. It exhibits state-dependent binding, preferentially interacting with the inactivated state

of the channel. Despite strong preclinical evidence and a sound scientific rationale, the clinical

development of PF-05089771 was ultimately discontinued due to a lack of robust efficacy in
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broad patient populations. This guide will delve into the data that shaped its development and

provide a comparative context for its performance.

Quantitative Data Comparison
The following tables summarize the in vitro potency and clinical efficacy data for PF-05089771

tosylate in comparison to other Nav1.7 inhibitors and standard-of-care analgesics.

Table 1: In Vitro Potency and Selectivity of PF-05089771 Tosylate

Target Species IC50 (nM) Reference(s)

Nav1.7 Human 11

Cynomolgus Monkey 12

Dog 13

Mouse 8

Rat 171

Nav1.1 Human ~650

Nav1.2 Human ~121

Nav1.3 Human >10,000

Nav1.4 Human >10,000

Nav1.5 Human >10,000

Nav1.6 Human ~176

Nav1.8 Human >10,000

Table 2: Clinical Trial Efficacy Data for PF-05089771 in Painful Diabetic Peripheral Neuropathy

(PDPN)
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Treatmen
t Group

N

Baseline
Pain
Score
(Mean)

Change
from
Baseline
at Week 4
(Mean
Differenc
e vs.
Placebo)

90%
Credible
Interval

Statistical
Significa
nce

Referenc
e(s)

PF-

05089771

(150 mg

BID)

135 (total) ~6 -0.41
-1.00 to

0.17
No

Pregabalin

(150 mg

BID)

~6 -0.53
-0.91 to

-0.20
Yes

Placebo ~6 - - -

Table 3: Clinical Trial Efficacy Data for PF-05089771 in Postoperative Dental Pain

Treatment
Group

N
Outcome
Measure

Result
Statistical
Significanc
e

Reference(s
)

PF-05089771

(450 mg &

1600 mg

single dose)

235 (total)

Sum of Pain

Intensity

Difference

over 6 hours

(SPID6)

No significant

difference

from placebo

No

Placebo SPID6 - -

Table 4: Clinical Trial Efficacy Data for PF-05089771 in Inherited Erythromelalgia (IEM)
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Treatment
Group

N
Outcome
Measure

Result
Statistical
Significanc
e

Reference(s
)

PF-05089771

(1600 mg

single dose)

5

Reduction in

heat-evoked

pain

Demonstrate

d a reduction

in pain

Yes (in

responders)

Placebo

Reduction in

heat-evoked

pain

- -

Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of PF-05089771 and a typical

workflow for assessing its efficacy in a preclinical pain model.
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Caption: Mechanism of PF-05089771 action on the Nav1.7 channel.
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Caption: Workflow for preclinical evaluation of PF-05089771.

Experimental Protocols
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Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Electrophysiology: Patch-Clamp Assay for
Nav1.7 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-05089771 on

human Nav1.7 channels.

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7

channel (hNav1.7).

Protocol:

Cell Culture: HEK293 cells expressing hNav1.7 are cultured in standard medium (e.g.,

DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection

antibiotic).

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using an

automated patch-clamp system (e.g., QPatch or Patchliner) or a manual setup.

Solutions:

Internal Solution (pipette): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES,

adjusted to pH 7.3 with CsOH.

External Solution (bath): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10

HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

Voltage Protocol:

Cells are held at a holding potential of -120 mV.

Nav1.7 currents are elicited by a depolarizing step to 0 mV for 20 ms.

To assess state-dependent inhibition, a pre-pulse to a depolarizing potential (e.g., -30 mV)

for a variable duration can be used to induce channel inactivation before the test pulse.
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Compound Application: PF-05089771 is dissolved in DMSO and diluted in the external

solution to achieve a range of final concentrations. The compound is perfused onto the cells

for a sufficient duration to reach steady-state block.

Data Analysis: The peak inward current amplitude is measured before and after compound

application. The percentage of inhibition is calculated for each concentration. The IC50 value

is determined by fitting the concentration-response data to a Hill equation.

In Vivo Nociception: Rodent Model of Inflammatory Pain
(Carrageenan-Induced Paw Edema)
Objective: To evaluate the analgesic efficacy of PF-05089771 in a model of inflammatory pain.

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

Protocol:

Acclimation: Animals are acclimated to the testing environment and handling for several days

before the experiment.

Baseline Measurement: Baseline paw withdrawal thresholds to a mechanical stimulus (e.g.,

using von Frey filaments) or thermal stimulus (e.g., using a Hargreaves apparatus) are

measured.

Induction of Inflammation: A 1% solution of lambda-carrageenan in saline is injected into the

plantar surface of one hind paw.

Drug Administration: PF-05089771 (formulated in a suitable vehicle) or vehicle control is

administered orally or intraperitoneally at a specified time before or after carrageenan

injection. A positive control group (e.g., indomethacin or morphine) is also included.

Nociceptive Testing: Paw withdrawal thresholds or latencies are measured at various time

points after drug administration (e.g., 1, 2, 4, and 6 hours).

Data Analysis: The changes in paw withdrawal threshold or latency from baseline are

calculated for each group. The data are analyzed using a two-way ANOVA with post-hoc

tests to compare the treatment groups.
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Conclusion
PF-05089771 tosylate is a well-characterized, potent, and selective Nav1.7 inhibitor that

showed promise in preclinical models and in a specific, genetically defined pain population

(IEM). However, it failed to demonstrate broad analgesic efficacy in more common pain

conditions such as painful diabetic peripheral neuropathy and postoperative dental pain. This

discrepancy highlights the challenges in translating preclinical findings to the clinic and

underscores the complexity of pain pathophysiology. The data presented in this guide serves

as a valuable reference for researchers in the field of pain drug discovery, offering insights into

the development of Nav1.7 inhibitors and the importance of robust translational strategies. The

continued exploration of Nav1.7 as a therapeutic target is warranted, with a focus on

developing compounds with optimized pharmacokinetic and pharmacodynamic properties and

employing patient stratification strategies in clinical trials.

To cite this document: BenchChem. [A Comparative Guide to PF-05089771 Tosylate: A
Selective Nav1.7 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560333#pf-05089771-tosylate-literature-validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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